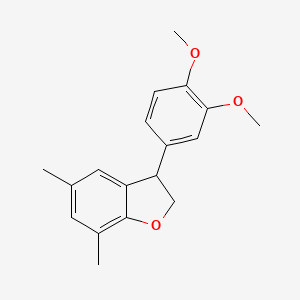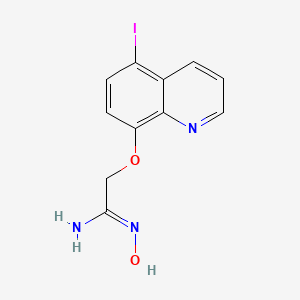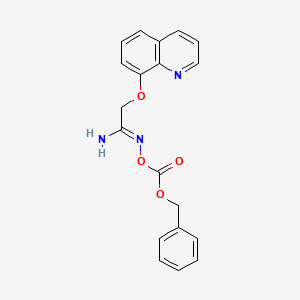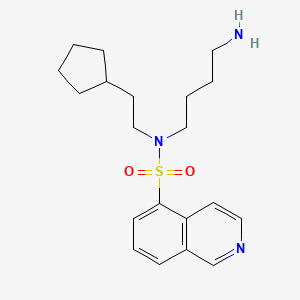![molecular formula C22H15N3O B12886813 1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one CAS No. 89522-18-9](/img/structure/B12886813.png)
1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is part of the pyrazoloquinoline family, known for their diverse biological activities and utility in various scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with quinoline carboxylic acids under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,3-Diphenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl rings or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction could yield partially or fully reduced pyrazoloquinoline compounds.
科学的研究の応用
1,3-Diphenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of fluorescent sensors and materials for optoelectronic applications.
作用機序
The mechanism of action of 1,3-Diphenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline: Another member of the pyrazoloquinoline family with similar structural features but different biological activities.
1,3-Dimethyl-1H-pyrazolo[3,4-b]quinoline: Known for its use in fluorescent sensors and materials science.
Uniqueness
1,3-Diphenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness makes it particularly valuable in the development of new materials and as a probe in biological studies.
特性
CAS番号 |
89522-18-9 |
|---|---|
分子式 |
C22H15N3O |
分子量 |
337.4 g/mol |
IUPAC名 |
1,3-diphenyl-5H-pyrazolo[4,3-c]quinolin-4-one |
InChI |
InChI=1S/C22H15N3O/c26-22-19-20(15-9-3-1-4-10-15)24-25(16-11-5-2-6-12-16)21(19)17-13-7-8-14-18(17)23-22/h1-14H,(H,23,26) |
InChIキー |
MABLIDBQOALTIB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C(=O)NC4=CC=CC=C43)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B12886744.png)



![2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile](/img/structure/B12886783.png)


![1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12886801.png)



